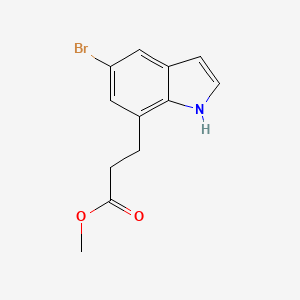![molecular formula C15H10F2O B13907818 2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with fluorinating agents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dibenzoa,dannulenes and their derivatives, which can have different physical and chemical properties .
Scientific Research Applications
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Dibenzosuberone
- Dibenzocycloheptadienone
Uniqueness
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance its stability, reactivity, and potential biological activities .
Properties
Molecular Formula |
C15H10F2O |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
6,13-difluorotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C15H10F2O/c16-11-3-5-13-9(7-11)1-2-10-8-12(17)4-6-14(10)15(13)18/h3-8H,1-2H2 |
InChI Key |
WYQLKFVRWGFFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)C(=O)C3=C1C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-6-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B13907741.png)

![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)
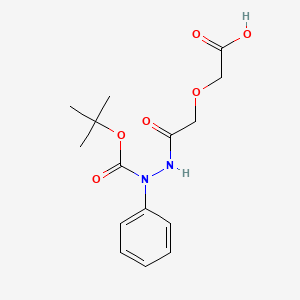
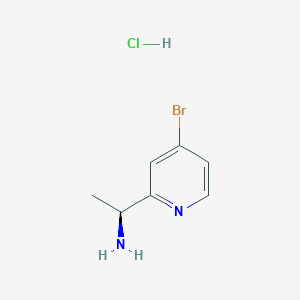
![1-[5-[4-[[Bis(2-hydroxyethyl)amino]methyl]-1,3-thiazol-2-yl]-1-ethylindol-3-yl]-3-[(3-chloro-4-methoxyphenyl)methyl]urea](/img/structure/B13907773.png)
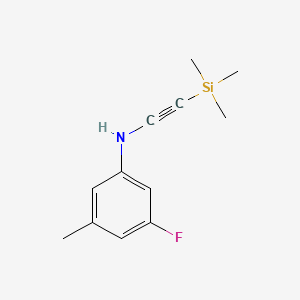
![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)
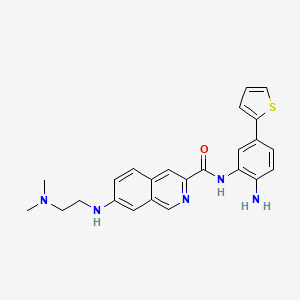
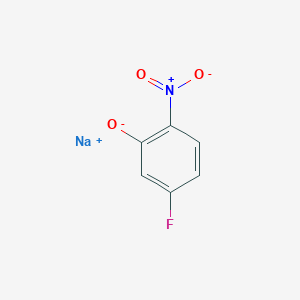
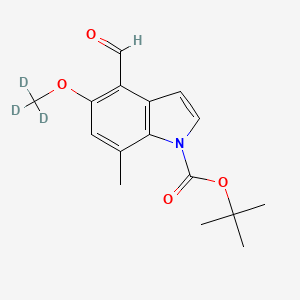
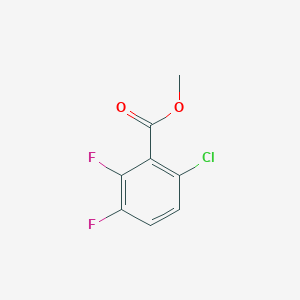
![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)
